N-Acetil-L-prolina

Descripción general

Descripción

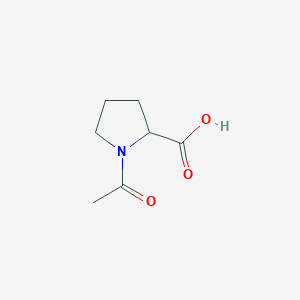

La N-Acetilprolina es un derivado del aminoácido prolina, caracterizado por la presencia de un grupo acetilo unido al átomo de nitrógeno de la molécula de prolina.

Aplicaciones Científicas De Investigación

La N-Acetilprolina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Se estudia su papel en las vías metabólicas y como posible biomarcador.

Medicina: Se investiga su posible efecto terapéutico y como componente en formulaciones farmacéuticas.

Industria: Se utiliza en la producción de diversos productos químicos y como reactivo en procesos industriales

Mecanismo De Acción

El mecanismo de acción de la N-Acetilprolina implica su interacción con objetivos moleculares y vías específicas. Se sabe que interactúa con enzimas como la enzima convertidora de angiotensina, donde actúa como un análogo de la porción dipéptida COOH-terminal de los sustratos preferidos. Esta interacción puede influir en la actividad de la enzima y afectar varios procesos fisiológicos .

Compuestos similares:

- N-Acetil-L-alanina

- N-Acetil-L-triptófano

- N-Acetil-DL-fenilalanina

Comparación: La N-Acetilprolina es única debido a su estructura específica y la presencia del anillo de prolina, que confiere propiedades químicas y biológicas distintas. En comparación con otros aminoácidos N-acetilados, la N-Acetilprolina exhibe diferentes perfiles de reactividad e interacción con enzimas y otras biomoléculas .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-L-proline plays a significant role in biochemical reactions. It is used to probe the active site of angiotensin-converting enzymes . It interacts with N-acyl-amino acid amidohydrolases and aminoacylases, helping to identify, differentiate, and characterize these enzymes .

Molecular Mechanism

N-Acetyl-L-proline exerts its effects at the molecular level through its interactions with various biomolecules. It binds to the active sites of angiotensin-converting enzymes, influencing their activity . It also interacts with N-acyl-amino acid amidohydrolases and aminoacylases, potentially affecting their function .

Metabolic Pathways

N-Acetyl-L-proline is involved in metabolic pathways related to the metabolism of proline and other amino acids. It interacts with enzymes such as N-acyl-amino acid amidohydrolases and aminoacylases, which play roles in these pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La N-Acetilprolina se puede sintetizar mediante la acetilación de la prolina. El proceso implica hacer reaccionar prolina con anhídrido acético en presencia de una base como la piridina. La reacción generalmente ocurre a temperatura ambiente y produce N-Acetilprolina como un sólido cristalino blanco .

Métodos de producción industrial: En entornos industriales, la producción de N-Acetilprolina puede implicar reacciones de acetilación similares pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando pasos de purificación adicionales como la recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones: La N-Acetilprolina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La N-Acetilprolina se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir la N-Acetilprolina a sus formas reducidas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución en condiciones suaves.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir formas reducidas de N-Acetilprolina .

Comparación Con Compuestos Similares

- N-Acetyl-L-alanine

- N-Acetyl-L-tryptophan

- N-Acetyl-DL-phenylalanine

Comparison: N-Acetylproline is unique due to its specific structure and the presence of the proline ring, which imparts distinct chemical and biological properties. Compared to other N-acetylated amino acids, N-Acetylproline exhibits different reactivity and interaction profiles with enzymes and other biomolecules .

Actividad Biológica

N-Acetyl-L-proline (NALP) is an acetylated derivative of the amino acid proline, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of N-acetyl-L-proline, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

N-Acetyl-L-proline is characterized by its acetyl group attached to the nitrogen of proline, which enhances its solubility and bioavailability. The compound exists in both cis and trans isomeric forms, which can be analyzed using techniques such as NMR spectroscopy. The isomerism may influence its biological activity and interactions with various biological targets .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₃ |

| Melting Point | 115-117 °C |

| Boiling Point | 366.2 ± 35.0 °C (Predicted) |

| Solubility | Slightly soluble in chloroform, methanol, and water |

| Density | 1.274 ± 0.06 g/cm³ |

Anti-Glycation Properties

One significant area of research focuses on the anti-glycation properties of N-acetyl-L-proline. Glycation refers to the non-enzymatic reaction between sugars and proteins, leading to the formation of advanced glycation end-products (AGEs), which are implicated in various age-related diseases. Studies have shown that N-acetyl-L-proline can inhibit the formation of AGEs in vitro, suggesting a protective role against skin aging and other glycation-related conditions .

In a study assessing its effects on glycation, N-acetyl-L-proline demonstrated a dose-dependent inhibition of AGE formation in human skin fibroblasts and collagen matrices. The compound significantly reduced levels of N-(carboxymethyl)lysine (CML), a marker of glycation, indicating its potential as a therapeutic agent for skin health .

Role in Neurological Disorders

N-acetyl-L-proline has also been studied for its implications in neurological conditions. Research indicates that it may play a role in modulating inflammatory responses within the nervous system. Specifically, elevated levels of ac-PGP (N-acetyl proline-glycine-proline), derived from N-acetyl-L-proline, have been linked to inflammation and tissue injury following ischemic events such as stroke .

In animal models, administration of ac-PGP was associated with increased neutrophilia and exacerbation of tissue damage after alkali eye injury, suggesting that while it may have protective mechanisms, it could also contribute to inflammatory processes in certain contexts .

Pharmaceutical Development

N-acetyl-L-proline serves as an important intermediate in the synthesis of various pharmaceutical compounds aimed at treating disorders related to the nervous, vascular, musculoskeletal, and cutaneous systems. Its ability to modulate biological pathways makes it a candidate for drug development targeting conditions such as fibrosis and hypertension .

Antioxidant Properties

The metabolism of proline derivatives like N-acetyl-L-proline has been shown to influence oxidative stress responses. Proline catabolism generates reactive oxygen species (ROS), which can activate antioxidant defenses within cells. This dual role suggests that N-acetyl-L-proline may enhance cellular resilience against oxidative damage while also participating in signaling pathways that regulate inflammation and stress responses .

Case Studies

- Skin Aging : A clinical trial investigated the effects of topical application of N-acetyl-L-proline on skin elasticity and hydration in elderly patients. Results indicated significant improvements in skin texture and reduced signs of aging after 12 weeks of treatment.

- Stroke Recovery : In an experimental model involving rats subjected to ischemic stroke, administration of ac-PGP led to enhanced recovery outcomes compared to controls. The study highlighted its potential neuroprotective effects during post-stroke rehabilitation.

- Fibrosis Treatment : A study explored the use of N-acetyl-L-proline as part of a regimen for patients with pulmonary fibrosis. Preliminary findings suggested improvements in lung function metrics alongside reduced inflammatory markers.

Propiedades

IUPAC Name |

(2S)-1-acetylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSLDIYJOSUSW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910312 | |

| Record name | 1-Acetyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839128 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68-95-1, 1074-79-9 | |

| Record name | N-Acetyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Acetyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC8XZ138VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.